molecular formula C14H19N3O2S B7763841 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine CAS No. 72770-73-1

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine

Cat. No.: B7763841
CAS No.: 72770-73-1
M. Wt: 293.39 g/mol
InChI Key: BNHHNLDBQNDHBM-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methylphenylsulfonyl group, and an amine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine typically involves a multi-step process. One efficient method reported involves a solvent-free condensation/reduction reaction sequence. The starting materials include 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds through the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with cellular proteins, affecting signaling pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(tert-butyl)-1-tosyl-1H-pyrazol-5-amine is unique due to the presence of the sulfonyl group, which can impart distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for further modifications and applications.

Properties

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)sulfonylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10-5-7-11(8-6-10)20(18,19)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHHNLDBQNDHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502287
Record name 3-tert-Butyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72770-73-1
Record name 3-tert-Butyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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